what are the chemical properties of m-AMINOPHENYLTRIMETHOXYSILANE
what are the chemical properties of m-AMINOPHENYLTRIMETHOXYSILANE
An In-Depth Technical Guide to the Chemical Properties of m-Aminophenyltrimethoxysilane
Introduction
m-Aminophenyltrimethoxysilane (m-APTMOS) is a bifunctional organosilane that holds a significant position in materials science and surface chemistry. As a member of the silane coupling agent family, its unique molecular architecture, featuring both an organic-reactive amino group and an inorganic-reactive trimethoxysilyl group, allows it to serve as a molecular bridge between disparate materials. This guide, intended for researchers and drug development professionals, provides a detailed exploration of the core chemical properties of m-APTMOS, delving into its structure, reactivity, mechanisms of action, and practical applications, with a focus on the causality behind its versatile functionality.
Molecular Structure and Physicochemical Properties
The defining characteristic of m-APTMOS is its dual-nature structure. The molecule consists of a central silicon atom bonded to three hydrolyzable methoxy (-OCH₃) groups and a stable aminophenyl group. The amino (-NH₂) substituent is positioned at the meta position of the phenyl ring, influencing its electronic properties and steric accessibility. This structure dictates its function as an adhesion promoter and surface modifier.[1]
Table 1: Physicochemical Properties of m-Aminophenyltrimethoxysilane
| Property | Value | Source(s) |
| CAS Number | 70411-42-6 | [1][2][3] |
| Molecular Formula | C₉H₁₅NO₃Si | [1][4] |
| Molecular Weight | 213.31 g/mol | [1][4] |
| Appearance | Clear colorless to pale yellow liquid | [4] |
| Boiling Point | 110-114 °C @ 0.6 mm Hg | [2][4] |
| Density | ~1.19 g/cm³ | [2][4] |
| Refractive Index | ~1.5187 | [2][3] |
| Flash Point | 106 - 180 °C | [2][4][5] |
| Solubility | Soluble in chloroform, methanol, and other organic solvents. Reacts with water. | [4][6] |
| Hydrolytic Sensitivity | Reacts with moisture/water to release methanol. | [4][7] |
Note: Commercial preparations may contain other isomers, such as p-aminophenyltrimethoxysilane (CAS 33976-43-1).[4][5]
Core Reactivity: The Dual Nature of m-APTMOS
The utility of m-APTMOS stems from the distinct reactivity of its two functional ends:
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The Trimethoxysilyl Group: This inorganic-reactive moiety is the anchor of the molecule. The silicon-oxygen bonds are susceptible to hydrolysis, a critical first step for bonding to inorganic substrates such as glass, silica, and metal oxides.[1][8]
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The Aromatic Amino Group: This organic-reactive group behaves as a typical aniline derivative. The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to react with a wide range of organic polymers and molecules, including epoxies, urethanes, and polyimides.[1]
This dual functionality allows m-APTMOS to improve the interfacial adhesion between organic and inorganic components, enhancing the mechanical and chemical durability of composite materials.[1][3]
Mechanism of Action: Hydrolysis and Condensation
The primary mechanism by which m-APTMOS bonds to inorganic surfaces is a multi-step process involving the hydrolysis of the methoxy groups, followed by condensation.[8][9]
Step 1: Hydrolysis In the presence of water (which can be atmospheric moisture, surface water, or added water), the three methoxy groups hydrolyze to form reactive silanol (Si-OH) groups.[9] Methanol is liberated as a byproduct during this reaction.[7] The rate of hydrolysis is influenced by pH and is generally faster for methoxy groups compared to larger alkoxy groups like ethoxy due to reduced steric hindrance.[10]
Step 2: Condensation The newly formed silanols are unstable and readily condense with other silanols to form siloxane (Si-O-Si) oligomers.[8] This process can continue, building a cross-linked polysiloxane network.
Step 3: Substrate Hydrogen Bonding These silanol-rich oligomers then form hydrogen bonds with hydroxyl groups present on the surface of inorganic substrates.
Step 4: Covalent Bond Formation With the application of heat or during drying, a final condensation reaction occurs between the silanol groups of the silane and the hydroxyl groups of the substrate. This removes water and forms stable, covalent Si-O-Substrate bonds, firmly anchoring the m-APTMOS molecule to the surface.[8][9]
Caption: Hydrolysis and condensation pathway of m-APTMOS.
Applications as a Coupling Agent
The chemical properties of m-APTMOS make it an effective coupling agent for improving the performance of advanced materials, particularly in electronics and composites where high thermal stability is required.[4][5] The process involves treating an inorganic filler or surface with the silane before incorporating it into an organic polymer matrix.
Caption: Experimental workflow for surface modification using m-APTMOS.
Experimental Protocol: Surface Modification of Glass Substrates
This protocol provides a generalized procedure for activating a glass surface using m-APTMOS.
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Substrate Cleaning: Thoroughly clean glass slides by sonicating for 15 minutes each in acetone, then isopropyl alcohol, and finally deionized water. Dry the slides under a stream of nitrogen and treat with UV/Ozone for 20 minutes to ensure a fully hydroxylated, contamination-free surface.
-
Silane Solution Preparation: Prepare a 2% (v/v) solution of m-APTMOS in a 95:5 ethanol/water solvent system. Stir the solution for approximately 30 minutes to allow for partial hydrolysis of the methoxy groups.
-
Surface Deposition: Immerse the cleaned glass slides in the silane solution for 1-2 hours at room temperature. This allows the hydrolyzed silane to deposit onto the glass surface.
-
Rinsing: Remove the slides from the solution and rinse thoroughly with ethanol to remove any physisorbed, unbound silane.
-
Curing: Place the slides in an oven at 110-120°C for 30-60 minutes. This curing step drives the condensation reaction, forming stable covalent bonds between the silane and the glass surface and cross-linking the silane layer.[11]
-
Verification (Optional): The presence of the amino-functionalized surface can be verified using techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect the N1s signal or by contact angle measurements, which should show a change in surface hydrophobicity.
Safety and Handling
m-Aminophenyltrimethoxysilane requires careful handling due to its reactivity and potential health effects.
-
Health Hazards: The compound is a skin and serious eye irritant.[7][12] Inhalation of vapors may cause respiratory tract irritation.[7] Ingestion can be harmful.[7]
-
Reactivity Hazards: It reacts with water and moisture, liberating methanol.[7] Methanol is flammable and toxic, with chronic exposure known to affect the central nervous system.[7][13]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear appropriate PPE, including neoprene or nitrile gloves, chemical safety goggles, and a NIOSH-certified respirator with an organic vapor/amine gas cartridge.[7]
-
Storage: Store in a cool, dark, and dry place in a tightly sealed container under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis.[7][12] Keep away from heat, sparks, and open flames.[7]
Conclusion
m-Aminophenyltrimethoxysilane is a versatile molecular linker whose chemical properties are defined by its dual reactive centers. The hydrolyzable trimethoxysilyl group enables the formation of robust covalent bonds with inorganic materials, while the nucleophilic amino group provides a reactive handle for anchoring organic structures. This unique combination allows m-APTMOS to effectively bridge the organic-inorganic interface, making it an indispensable tool for researchers and scientists in the development of high-performance composites, coatings, and advanced materials. Understanding the mechanisms of hydrolysis, condensation, and surface coupling is paramount to leveraging its full potential in scientific and industrial applications.
References
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Gelest, Inc. (2014). Safety Data Sheet: m-AMINOPHENYLTRIMETHOXYSILANE, 95%. Retrieved from [Link]
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Chemical-Suppliers. (n.d.). Aminophenyltrimethoxysilane | CAS 33976-43-1. Retrieved from [Link]
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Gelest, Inc. (2024). Safety Data Sheet: m-AMINOPHENYLTRIMETHOXYSILANE, 95%. Retrieved from [Link]
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LookChem. (n.d.). Cas 70411-42-6, M-AMINOPHENYLTRIMETHOXYSILANE. Retrieved from [Link]
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Gelest, Inc. (2014). Safety Data Sheet: p-AMINOPHENYLTRIMETHOXYSILANE, 90%. Retrieved from [Link]
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Gelest, Inc. (n.d.). Silane Coupling Agents Brochure. Retrieved from [Link]
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Gelest, Inc. (n.d.). Silane Coupling Agents: How does a Silane Coupling Agent Work?. Retrieved from [Link]
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Guryanov, I., et al. (2019). Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures. ACS Applied Materials & Interfaces. Retrieved from [Link]
- Oostendorp, D. J., Bertrand, G., & Stoffer, J. (1992). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of Adhesion Science and Technology.
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Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from [Link]
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Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Retrieved from [Link]
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